molecular formula C5H5ClFN3 B1649434 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine CAS No. 943006-45-9

6-Chloro-5-fluoro-2-methylpyrimidin-4-amine

Cat. No. B1649434
CAS RN: 943006-45-9
M. Wt: 161.56
InChI Key: RDJZOWUMMHRHDK-UHFFFAOYSA-N
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Description

6-Chloro-5-fluoro-2-methylpyrimidin-4-amine is a chemical compound with the CAS Number: 943006-45-9. It has a molecular weight of 161.57 and its IUPAC name is 6-chloro-5-fluoro-2-methyl-4-pyrimidinylamine . The compound is typically a solid at room temperature .


Synthesis Analysis

The synthesis of 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine involves a reaction with ammonia in methanol and water at 70°C for 2 hours . The reaction mixture is then cooled to room temperature, and a precipitate is formed. The reaction mixture is diluted with water and stirred for 30 minutes. The solids are collected by suction filtration, washed with water, and air-dried to give 4-amino-6-chloro-5-fluoro-2-methylpyrimidine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H5ClFN3/c1-2-9-4(6)3(7)5(8)10-2/h1H3, (H2,8,9,10) and the InChI key is RDJZOWUMMHRHDK-UHFFFAOYSA-N . This information can be used to generate a 3D model of the molecule for further analysis.

It is a solid at room temperature . The compound’s flash point is 110.5 . Its solubility is calculated to be 1.23 mg/ml .

Scientific Research Applications

1. Structural Analysis and Conformational Studies

  • Studies on similar pyrimidine compounds, like benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine, have been conducted to understand their crystal and molecular structures. This type of research provides insights into conformational differences, molecular interactions, and hydrogen-bonding interactions in such compounds, which is crucial for understanding the properties and potential applications of 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine (Odell, McCluskey, Failes, & Tiekink, 2007).

2. Reaction Mechanisms and Product Formation

  • Research into the regioselective displacement reactions of similar pyrimidines with ammonia has been conducted. This includes studies on how different compounds like 5-bromo-2,4-dichloro-6-methylpyrimidine react with ammonia, leading to the formation of products such as 5-bromo-2-chloro-6-methylpyrimidin-4-amine. Such studies are significant for understanding the chemical behavior and potential synthetic pathways involving 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine (Doulah et al., 2014).

3. Antiviral Research

  • Analogous pyrimidines have been synthesized and evaluated for their potential as anti-HIV agents. These studies are crucial for developing new medicinal compounds and understanding how modifications to the pyrimidine structure can influence biological activity(Loksha, Pedersen, Loddo, & la Colla, 2016).

4. Synthesis and Biological Activity

  • The synthesis and evaluation of pyrimidine derivatives for their antibacterial and antituberculous effects have been a focus of research. This includes the study of compounds like 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines, highlighting the potential of similar pyrimidines in pharmaceutical applications (Erkin & Krutikov, 2007).

  • Chemical Synthesis and Mechanistic Studies
    • Research on the synthesis of various pyrimidine compounds, including those with similar structures to 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine, provides valuable insights. This includes understanding the kinetics and reaction mechanisms involved in the formation of such compounds, which is fundamental for chemical synthesis and applications in different fields (Brown & Waring, 1974).

Safety and Hazards

The safety information available indicates that the compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

6-chloro-5-fluoro-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClFN3/c1-2-9-4(6)3(7)5(8)10-2/h1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJZOWUMMHRHDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717410
Record name 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-5-fluoro-2-methylpyrimidin-4-amine

CAS RN

943006-45-9
Record name 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4,6-dichloro-5-fluoro-2-methylpyrimidine (1.55 g, 8.6 mmol) in aqueous ammonium hydroxide (10.00 mL, 90 mmol) and MeOH (1.00 mL, 25 mmol) was heated at 70° C. for 2 h (sealed tube). After cooling, 10 mL water was added and stirred for 30 min. The solid was isolated, washed with water, and dried to give the desired product 6-chloro-5-fluoro-2-methylpyrimidin-4-amine (0.9244 g, 67%) as a white solid. MS (API-ES) m/z 163 (M+H)+.
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Part C: A mixture of 4,6-dichloro-5-fluoro-2-methylpyrimidine (1.55 g, 8.56 mmol), ammonium hydroxide (35%, 10.0 mL, 257 mmol), and MeOH (1.00 mL) was heated, in a sealed tube, at 70° C. for 2 h. The reaction mixture was cooled to RT, and a precipitate was formed. The reaction mixture was diluted with water (ca. 10 mL) and was stirred 30 min. The solids were collected by suction filtration, washed with water and air-dried to give 4-amino-6-chloro-5-fluoro-2-methylpyrimidine (845 mg, 61%) as a tan solid. LCMS (m/z): 162,164 (M+H)+
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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